4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid
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Overview
Description
4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid , also known by its chemical formula C19H14ClNO5S , is a synthetic compound with a molecular weight of 403.84 g/mol . It falls under the category of sulfonamides and contains both aromatic and acidic functional groups. The compound’s IUPAC name is 4-({[4-(2-chlorophenoxy)phenyl]sulfonyl}amino)benzoic acid .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Some derivatives of 4-(substituted phenylsulfonamido)benzoic acids, including compounds similar to 4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation conditions. These compounds have been tested for their antimicrobial activities using the Bauer-Kirby disc diffusion method, demonstrating their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
EP1 Receptor Antagonists
Sulfonamide compounds, similar in structure to this compound, have been explored as EP1 receptor selective antagonists. These compounds show potential in optimizing antagonist activity for the EP1 receptor, a significant target in various therapeutic areas (Naganawa et al., 2006).
Fuel Cell Applications
A compound structurally related to this compound has been synthesized for use as a monomer in the preparation of sulfonated poly(arylene ether sulfones), which are useful as solid polymer electrolytes in fuel cells. This highlights its potential application in energy generation and storage technologies (Begunov et al., 2017).
Transformation Mechanism in Disinfection
Similar sulfonic acid compounds have been studied to understand their transformation mechanisms during free chlorine-promoted disinfection processes. These insights are crucial for assessing the environmental impact and safety of such compounds when they enter water treatment systems (Xiao et al., 2013).
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Properties
IUPAC Name |
4-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c20-17-3-1-2-4-18(17)26-15-9-11-16(12-10-15)27(24,25)21-14-7-5-13(6-8-14)19(22)23/h1-12,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBIVNVBIPQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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